molecular formula C17H16N2O2S B2851620 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide CAS No. 313662-25-8

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Cat. No. B2851620
CAS RN: 313662-25-8
M. Wt: 312.39
InChI Key: WPEGMWDQPDWBPN-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide, also known as DMBA, is a synthetic compound that has been widely used in scientific research. DMBA belongs to the benzothiazole family of compounds and has a molecular weight of 291.37 g/mol. DMBA is known for its ability to induce cancer in laboratory animals, making it an important tool for studying the mechanism of carcinogenesis.

Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazoles in Chemotherapy : Benzothiazole derivatives have been identified for their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antitumor activities. The simple structure of 2-arylbenzothiazoles, in particular, has shown promise as potential antitumor agents. Several benzothiazole-containing compounds are under development for cancer treatment, highlighting the significance of the benzothiazole nucleus in drug discovery. The structural simplicity and ease of synthesis of benzothiazoles provide a foundation for the development of chemical libraries aimed at discovering new chemical entities for the market (Kamal, A., Hussaini Syed, M. A., & Malik Mohammed, S., 2015).

Benzothiazoles and Their Conjugate Systems : Recent studies have focused on structural modifications of benzothiazoles and their conjugates as new antitumor agents. Benzothiazole derivatives and their conjugates have shown promising biological profiles and synthetic accessibility, making them attractive in the design and development of potential chemotherapeutics. Despite promising results, the full characterization of their toxicity is required for clinical use as safe drugs (Ahmed, K., Yellamelli Valli Venkata, S., Mohammed, N., Sultana, F., & Methuku, K. R., 2012).

Benzothiazoles in Medicinal Chemistry

Structural Activity Relationship : Benzothiazole derivatives exhibit a variety of pharmacological activities with less toxic effects. They are recognized for their anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. The versatility of the benzothiazole scaffold has been extensively explored in medicinal chemistry, leading to the development of compounds with significant therapeutic potential (Bhat, M., & Belagali, S. L., 2020).

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-10-8-11(2)15-14(9-10)22-17(18-15)19-16(20)12-6-4-5-7-13(12)21-3/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEGMWDQPDWBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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